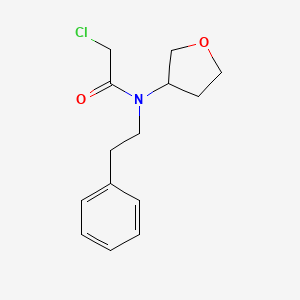

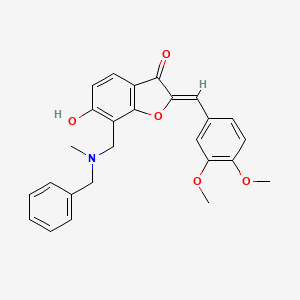

![molecular formula C18H16N4O5S2 B2838935 (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864927-15-1](/img/structure/B2838935.png)

(E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and a nitrogen atom), and several functional groups including a cyano group (-CN), an acrylamido group (-NHCOCH=CH2), and a carboxylate ester group (-COOEt). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where two molecules are joined together with the loss of a small molecule. In this case, the molecule could potentially be synthesized through a series of reactions involving a thiophene derivative, a pyridine derivative, and an acrylamide derivative .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

This compound is involved in the synthesis of complex heterocyclic structures, which are crucial in medicinal chemistry and materials science. For example, cyanoacetamide derivatives have been used as key intermediates in the synthesis of benzothiophenes, showcasing the utility of cyanoacetamide in heterocyclic chemistry to produce compounds with potential antitumor and antioxidant activities (Bialy & Gouda, 2011). Furthermore, polymer-supported systems have been developed for catalytic reactions, illustrating the role of such compounds in enhancing the efficiency of catalytic processes (Sivakumar & Phani, 2011).

Catalysis and Photophysical Properties

The compound's framework has facilitated the synthesis of novel thieno[2,3-b]pyridine derivatives with carefully investigated spectral-fluorescent properties. This suggests its potential application in the development of materials with specific photophysical characteristics, which could be beneficial in optoelectronic devices or as fluorescent markers in biological studies (Ershov et al., 2019).

Biologically Active Molecules

In the realm of pharmaceuticals and bioactive molecules, derivatives of (E)-ethyl 3-cyano-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate have shown promise. A study synthesized and evaluated novel compounds for their antioxidant and anti-inflammatory activities, highlighting the potential therapeutic applications of these molecules (Madhavi & Sreeramya, 2017). Additionally, the exploration of these derivatives in anticancer research indicates their potential efficacy against sensitive and multidrug-resistant leukemia cells, pointing towards their possible use in cancer treatment (Al-Trawneh et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-cyano-2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S2/c1-2-27-18(24)21-8-7-12-13(9-19)17(29-14(12)10-21)20-15(23)5-3-11-4-6-16(28-11)22(25)26/h3-6H,2,7-8,10H2,1H3,(H,20,23)/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKLVSQJLAHXNM-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

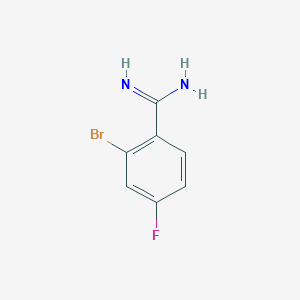

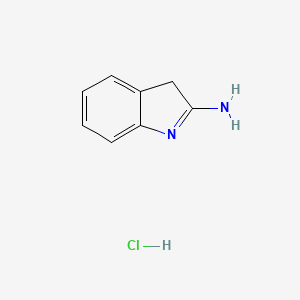

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

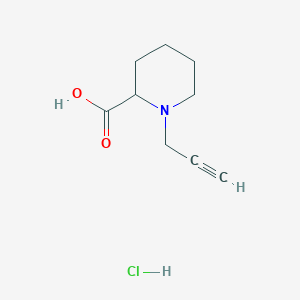

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2838856.png)

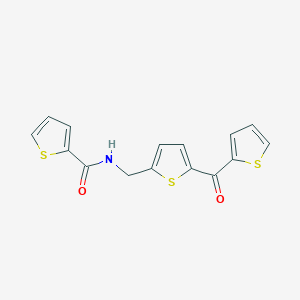

![5-chloro-2-(methylsulfanyl)-N-{[5-(morpholine-4-sulfonyl)thiophen-2-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2838858.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)

![2-Chloro-N-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]acetamide](/img/structure/B2838867.png)

![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)